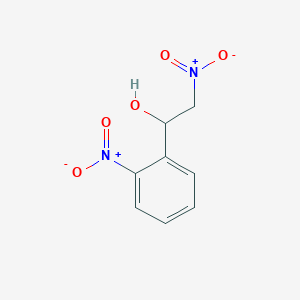

2-Nitro-1-(2-nitrophenyl)ethanol

Description

Historical Perspectives and Initial Academic Reporting on 2-Nitro-1-(2-nitrophenyl)ethanol

While specific early reports on the synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol are not extensively documented in seminal literature, the foundational chemistry of its core structure—the ortho-nitrobenzyl moiety—has a rich history. The characteristic photochemical reactivity of o-nitrobenzyl compounds, a class to which 2-Nitro-1-(2-nitrophenyl)ethanol belongs, has been a subject of scientific inquiry since as early as 1918. deepdyve.comrsc.org This long-standing interest is rooted in the light-induced intramolecular redox reaction where the excited nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of o-nitroso species. cdnsciencepub.comnih.gov

The primary synthetic route to 2-Nitro-1-(2-nitrophenyl)ethanol is the Henry reaction, or nitroaldol reaction, involving the condensation of 2-nitrobenzaldehyde (B1664092) with nitromethane (B149229). The development and refinement of the Henry reaction throughout the 20th century have made precursors like this more accessible for study and application. Modern investigations often focus on asymmetric variations of this synthesis to produce chiral, enantiomerically pure versions of the molecule, which are valuable in pharmaceutical development.

Significance of 2-Nitro-1-(2-nitrophenyl)ethanol as a Versatile Synthetic Building Block

The utility of 2-Nitro-1-(2-nitrophenyl)ethanol as a synthetic building block stems from the multiple reactive sites within its structure. It serves as a key intermediate in the synthesis of more complex molecules. chemimpex.com

The functional groups present—a hydroxyl group, an aliphatic nitro group, and an aromatic nitro group—can be selectively modified to introduce new functionalities. For example, the reduction of the nitro groups can yield corresponding amino alcohols, which are precursors to a wide range of heterocyclic compounds and other pharmacologically relevant scaffolds. Conversely, the alcohol group can be oxidized to the corresponding ketone, 2-nitro-1-(2-nitrophenyl)ethan-1-one.

A significant application of the o-nitrobenzyl framework, and by extension this compound, is in the development of photolabile protecting groups, often referred to as "caging" groups. rsc.org These groups can be attached to a biologically active molecule to render it inert, with its activity restored upon exposure to light. The resolved enantiomers of 1-(2-nitrophenyl)ethanol (B14764) have been used to prepare the diastereoisomers of P³-1-(2-nitrophenyl)ethyl adenosine (B11128) triphosphate, a form of "caged" ATP, demonstrating the practical application of this structural motif in chemical biology. rsc.org

Fundamental Reactivity Principles Derived from the Structure of 2-Nitro-1-(2-nitrophenyl)ethanol

The reactivity of 2-Nitro-1-(2-nitrophenyl)ethanol is governed by the interplay of its three principal functional groups: the benzylic alcohol, the aromatic nitro group at the ortho position, and the aliphatic nitro group on the ethyl chain.

Photochemical Reactivity: The most distinct reaction pathway is the intramolecular photochemical redox reaction characteristic of o-nitrobenzyl alcohols. cdnsciencepub.com Upon UV irradiation, the excited aromatic nitro group abstracts a hydrogen atom from the benzylic carbon. This initiates a cascade that ultimately yields 2-nitrosoacetophenone. deepdyve.comrsc.org This photoreaction is highly efficient, with reported quantum yields of around 60%. deepdyve.comrsc.orgnih.gov The reaction proceeds through transient intermediates, including aci-nitro compounds. rsc.orgnih.gov

Influence of Nitro Groups: Both nitro groups are potent electron-withdrawing groups. This electronic effect significantly influences the molecule's properties. The aromatic nitro group deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The presence of two nitro groups makes the proton of the alcohol group more acidic compared to a non-nitrated benzyl (B1604629) alcohol. This also destabilizes any potential carbocation formation at the benzylic position, which affects reactions proceeding through such intermediates. doubtnut.com

Reactions of the Functional Groups:

Alcohol Group: The secondary alcohol can undergo typical alcohol reactions. It can be oxidized to the corresponding ketone using standard oxidizing agents like chromium-based reagents.

Nitro Groups: The nitro groups can be reduced to amino groups, typically using catalytic hydrogenation (e.g., H₂ with a Palladium catalyst) or other reducing agents. This conversion dramatically alters the electronic properties and reactivity of the molecule, turning electron-withdrawing nitro groups into electron-donating amino groups.

Table 1: Physicochemical Properties of 2-Nitro-1-(2-nitrophenyl)ethanol

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-nitro-1-(2-nitrophenyl)ethanol | nih.gov |

| Molecular Formula | C₈H₈N₂O₅ | nih.gov |

| Molecular Weight | 212.16 g/mol | nih.gov |

| CAS Number | 18731-43-6 | nih.gov |

Table 2: Summary of Key Reactions

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Henry Reaction (Synthesis) | 2-Nitrobenzaldehyde, Nitromethane, Base | 2-Nitro-1-(2-nitrophenyl)ethanol | |

| Photochemical Reaction | UV Irradiation | 2-Nitrosoacetophenone | deepdyve.comrsc.org |

| Oxidation | Potassium permanganate (B83412), Chromium trioxide | Nitro ketones / Nitro aldehydes | |

| Reduction | H₂ / Pd catalyst, Sodium borohydride | Amino alcohols |

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-1-(2-nitrophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c11-8(5-9(12)13)6-3-1-2-4-7(6)10(14)15/h1-4,8,11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBINJEMMNGAHJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C[N+](=O)[O-])O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 2 Nitro 1 2 Nitrophenyl Ethanol

Classical Synthetic Approaches to 2-Nitro-1-(2-nitrophenyl)ethanol

Traditional methods for synthesizing 2-Nitro-1-(2-nitrophenyl)ethanol have largely relied on the Henry reaction, a base-catalyzed addition of a nitroalkane to an aldehyde.

The Henry reaction, also known as the nitroaldol reaction, is a cornerstone for the synthesis of β-nitroalcohols and is the principal route to 2-Nitro-1-(2-nitrophenyl)ethanol. researchgate.net This reaction involves the condensation of 2-nitrobenzaldehyde (B1664092) with nitromethane (B149229) in the presence of a base. Various bases, including sodium hydroxide (B78521) and potassium carbonate, have been utilized to catalyze this transformation. The selection of the base is crucial, as it can influence the reaction rate and the propensity for side reactions, such as elimination of water to form nitroalkenes. scirp.org

Research has focused on optimizing reaction conditions to improve yields and selectivity. For instance, the use of catalytic amounts of a base is often preferred to minimize the formation of undesired byproducts. scirp.org The reaction is typically carried out in a suitable solvent, with the choice of solvent also playing a role in the reaction's efficiency.

| Reactants | Catalyst/Base | Solvent | Yield | Reference |

| 2-Nitrobenzaldehyde, Nitromethane | Sodium Hydroxide/Potassium Carbonate | Not Specified | Not Specified | |

| 2-Nitrotoluene (B74249), Benzaldehyde | Sodium Ethoxide | Ethanol (B145695)/DMSO | 62% | mdpi.com |

While the Henry reaction is the most direct route, alternative condensation reactions can produce derivatives of 2-Nitro-1-(2-nitrophenyl)ethanol. For example, the coupling of 2-nitrotoluene with benzaldehyde, facilitated by a base like sodium ethoxide, yields 1-phenyl-2-(2'-nitrophenyl)ethanol, a structurally related compound. mdpi.com This reaction demonstrates the versatility of condensation reactions in accessing a range of nitro-substituted diarylethanols.

Modern and Sustainable Synthetic Strategies for 2-Nitro-1-(2-nitrophenyl)ethanol

Contemporary synthetic chemistry has seen a shift towards more efficient, selective, and environmentally benign methods. This is reflected in the development of advanced strategies for the synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol.

The development of chiral catalysts has enabled the asymmetric synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol, providing access to enantiomerically enriched forms of the molecule. This is particularly important for its application as a chiral intermediate in the synthesis of pharmaceuticals.

Copper(II) complexes derived from chiral ligands, such as those based on (R,R)-1,2-diaminocyclohexane or chiral bis(β-amino alcohols), have proven to be effective catalysts for the enantioselective Henry reaction. researchgate.netsonar.chmdpi.com For instance, a catalyst system comprising a chiral bis(β-amino alcohol) ligand and copper(II) acetate (B1210297) has been shown to produce (R)-(+)-2-Nitro-1-(2-nitrophenyl)ethan-1-ol with high yields (up to 99%) and excellent enantioselectivity (up to 94.56% ee). mdpi.com The choice of solvent significantly impacts the enantioselectivity, with ethanol often being the preferred medium. mdpi.com

| Ligand | Metal Salt | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Chiral bis(β-amino alcohol) L4 | Cu(OAc)₂·H₂O | Ethanol | 25 | 99 | 94.6 | mdpi.com |

| Chiral bis(β-amino alcohol) L4 | Cu(OAc)₂·H₂O | Ethanol | 10 | 87 | 90.4 | mdpi.com |

| Chiral bis(β-amino alcohol) L4 | Cu(OAc)₂·H₂O | Methanol | 25 | 88 | 85.3 | mdpi.com |

| Chiral bis(β-amino alcohol) L4 | Cu(OAc)₂·H₂O | THF | 25 | 79 | 68.3 | mdpi.com |

| (S)-2-Aminomethylpyrrolidine & 3,5-Di-tert-butylsalicylaldehyde | Copper(II) complex | CH₂Cl₂/THF | Not Specified | 96 | 73 | mdpi.com |

Organocatalysis has also emerged as a powerful tool for the enantioselective Henry reaction. Chiral pyrrolidine-based organocatalysts, in the presence of a base like triethylamine, can effectively catalyze the reaction between aromatic aldehydes and nitromethane, affording highly enantioenriched products. cbijournal.com

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of 2-Nitro-1-(2-nitrophenyl)ethanol synthesis, this has led to the exploration of heterogeneous catalysts and alternative reaction media.

Solid base catalysts, such as layered double hydroxides (LDHs), offer an environmentally benign alternative to soluble bases in the Henry reaction. scirp.org These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste generation. scirp.org

Water-assisted organocatalysis represents another green approach. The use of water as a solvent in the Henry reaction, catalyzed by a neutral chiral organocatalyst, has been shown to produce β-nitroalcohols in excellent yields and with high enantioselectivity. researchgate.net This method avoids the use of volatile organic solvents, aligning with green chemistry principles. Biocatalysis, using enzymes like Novozym 435, has also been explored for the nitroaldol condensation, offering a mild and selective synthetic route. rsc.org

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for scalability. The synthesis of nitro compounds, which can be hazardous, is particularly well-suited for flow chemistry. acs.orgrsc.orgrsc.org

Continuous-flow systems using heterogeneous catalysts have been developed for the synthesis of nitro-containing compounds. acs.orgthieme-connect.com For example, a two-step continuous-flow protocol has been demonstrated for the synthesis of β-nitrostyrene derivatives and their subsequent derivatization, showcasing the potential for the continuous production of complex nitro compounds. acs.org While specific applications to 2-Nitro-1-(2-nitrophenyl)ethanol are still emerging, the successful implementation of flow chemistry for related nitration and nitroaldol reactions suggests its viability for the large-scale and safer production of this compound. rsc.orgrsc.orgnih.gov

Reaction Mechanisms and Chemical Transformations of 2 Nitro 1 2 Nitrophenyl Ethanol

Mechanistic Investigations of Nucleophilic Reactivity of 2-Nitro-1-(2-nitrophenyl)ethanol

The primary manifestation of nucleophilic character in the synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol arises from the Henry (or nitroaldol) reaction. This reaction is a classic carbon-carbon bond-forming method involving the nucleophilic addition of a nitroalkane to a carbonyl compound. scirp.org

In the synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol, nitromethane (B149229) acts as the nucleophile. The acidic proton on the α-carbon of nitromethane is abstracted by a base, generating a resonance-stabilized nitronate anion. This anion then executes a nucleophilic attack on the electrophilic carbonyl carbon of 2-nitrobenzaldehyde (B1664092). The resulting alkoxide is subsequently protonated to yield the final β-nitro alcohol product, 2-Nitro-1-(2-nitrophenyl)ethanol. scirp.orgmdpi.com

The reaction is typically catalyzed by a base, and significant research has focused on developing asymmetric versions of the Henry reaction to produce enantiomerically enriched products. Chiral catalysts, particularly metal complexes, have proven effective. For instance, copper(II) complexes derived from chiral ligands like bis(β-amino alcohols) have been successfully employed. mdpi.comresearchgate.net These catalysts coordinate with both the nitronate and the aldehyde, facilitating the reaction within a chiral environment to control the stereochemical outcome. mdpi.com The choice of solvent and temperature also plays a crucial role in the yield and enantioselectivity of the reaction. mdpi.com

Table 1: Catalytic Systems for the Asymmetric Henry Reaction

| Catalyst System | Aldehyde | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| L4-Cu(OAc)₂·H₂O (20 mol%) | 2-Nitrobenzaldehyde | Ethanol (B145695) | 25 | 99 | 94.6 | mdpi.com |

| L4-Cu(OAc)₂·H₂O (20 mol%) | 2-Nitrobenzaldehyde | Methanol | 25 | 88 | 85.3 | mdpi.com |

| L4-Cu(OAc)₂·H₂O (20 mol%) | 2-Nitrobenzaldehyde | THF | 25 | 79 | 68.3 | mdpi.com |

Electrophilic Transformations and Substitutions Involving 2-Nitro-1-(2-nitrophenyl)ethanol

The aromatic ring of 2-Nitro-1-(2-nitrophenyl)ethanol is susceptible to electrophilic aromatic substitution (SEAr). However, the presence of two strongly electron-withdrawing nitro groups significantly deactivates the ring towards electrophilic attack. makingmolecules.comlkouniv.ac.in These groups are meta-directing. Therefore, any further substitution, such as nitration or halogenation, would be expected to occur at the positions meta to the existing nitro groups (C4 and C6), and would require harsh reaction conditions. The hydroxyl-bearing side chain is an ortho-, para-director, but its activating effect is likely overcome by the powerful deactivating effect of the two nitro groups.

A more common electrophilic reaction involves the secondary alcohol moiety. The oxygen atom of the hydroxyl group can act as a nucleophile, attacking various electrophiles. For instance, esterification can occur when the alcohol reacts with an acyl halide or an acid anhydride (B1165640) in the presence of a base. smolecule.com This reaction involves the electrophilic acyl carbon being attacked by the nucleophilic oxygen of the alcohol, leading to the formation of an ester.

Intramolecular Cyclization and Rearrangement Pathways of 2-Nitro-1-(2-nitrophenyl)ethanol

The structure of 2-Nitro-1-(2-nitrophenyl)ethanol is amenable to intramolecular cyclization, particularly following a reduction step. The proximity of the nitro groups and the ethanol side chain allows for the formation of various heterocyclic systems.

A common pathway is reductive cyclization. orgsyn.org Chemical reduction of one of the nitro groups to an amino group creates a potent intramolecular nucleophile. For example, reduction of the ortho-nitro group on the phenyl ring would yield 1-(2-aminophenyl)-2-nitroethanol. The newly formed aniline (B41778) derivative can then undergo intramolecular cyclization. The amino group could attack the carbon bearing the aliphatic nitro group, potentially leading to the formation of a six-membered ring after subsequent dehydration and rearrangement. Reductive cyclization of nitro compounds is a well-established method for synthesizing heterocycles like indoles and quinolines. orgsyn.orgmdpi.com Reagents like stannous chloride (SnCl₂) or iron in acidic media are often used for such transformations. mdpi.comacs.org

In some cases, the reduction intermediate, a nitrosoarene, can be intercepted by an ortho substituent before full reduction to the amine occurs. nih.gov For 2-Nitro-1-(2-nitrophenyl)ethanol, a hypothetical reduction of one nitro group to a nitroso group could be followed by an intramolecular reaction with the alcohol or the other nitro group, leading to complex heterocyclic structures.

Photochemical reactions also provide pathways for rearrangement and cyclization. Upon UV irradiation, related compounds like 1-(2-nitrophenyl)ethanol (B14764) are known to rearrange, forming 2-nitroso acetophenone (B1666503) via intermediate aci-nitro species and benzisoxazolidines. This suggests that 2-Nitro-1-(2-nitrophenyl)ethanol could undergo similar light-induced intramolecular hydrogen transfer and cyclization processes.

Reductive Functionalization of the Nitro Groups in 2-Nitro-1-(2-nitrophenyl)ethanol

The two nitro groups in 2-Nitro-1-(2-nitrophenyl)ethanol can be reduced to amino groups, a transformation that is fundamental to the synthesis of many pharmaceuticals and dyes. The challenge and synthetic utility lie in achieving selective reduction.

Selective Reduction: It is often possible to selectively reduce one nitro group in a polynitroarene. The Zinin reduction, which uses sulfide (B99878), hydrosulfide, or polysulfide anions (e.g., from sodium sulfide or ammonium (B1175870) sulfide), is a classic method for this purpose. stackexchange.com In substituted dinitrobenzenes, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com For 2-Nitro-1-(2-nitrophenyl)ethanol, the aliphatic nitro group is sterically less hindered than the aromatic one and might be selectively reduced under certain conditions.

Catalytic hydrogenation offers another powerful tool for selective reduction. The choice of catalyst, solvent, and reaction conditions can influence which nitro group is reduced. For example, hydrazine (B178648) hydrate (B1144303) in the presence of catalysts like Raney nickel or iron(III) chloride has been used for the partial reduction of dinitroarenes. oup.comresearchgate.net The selectivity is often temperature-dependent. researchgate.net

Complete Reduction: If complete reduction of both nitro groups is desired, more forceful conditions or a higher concentration of the reducing agent would be employed. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere is a common method for the complete reduction of nitro groups to amines. Metal/acid systems, such as tin or iron in hydrochloric acid, are also effective for the exhaustive reduction of nitroarenes.

Table 2: Reagents for Nitro Group Reduction

| Reagent/System | Selectivity | Typical Products from Dinitroarenes | Reference |

|---|---|---|---|

| Sodium Sulfide (Na₂S) / Ammonium Sulfide ((NH₄)₂S) (Zinin Reduction) | High selectivity for one nitro group, often the most sterically accessible or electronically favored. | Nitroanilines | stackexchange.com |

| Hydrazine Hydrate / Raney Ni | Can be selective for one nitro group. | Nitroanilines | oup.com |

| Hydrazine Hydrate / FeCl₃ / Charcoal | Can be controlled to yield mono-, di-, or tri-amino products from polynitroarenes. | Nitroanilines, Phenylenediamines | researchgate.net |

| Stannous Chloride (SnCl₂) | Often used for partial reduction and reductive cyclization. | Nitroanilines, Heterocycles | acs.org |

| Catalytic Hydrogenation (H₂/Pd-C) | Typically leads to complete reduction of all nitro groups. | Diamines |

Oxidative Chemistry of the Secondary Alcohol Moiety of 2-Nitro-1-(2-nitrophenyl)ethanol

The secondary alcohol group in 2-Nitro-1-(2-nitrophenyl)ethanol can be readily oxidized to the corresponding ketone, 2-nitro-1-(2-nitrophenyl)ethanone. This transformation is a standard reaction in organic chemistry and can be achieved using a variety of oxidizing agents. smolecule.comnih.gov

Common oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or chromium trioxide (CrO₃). smolecule.com Potassium permanganate (B83412) (KMnO₄) can also be used, although it is a stronger oxidant and may require careful control of reaction conditions to avoid over-oxidation or side reactions with the nitro groups. More recently, potassium tetraoxoferrate(VI) (K₂FeO₄) has been studied for the oxidation of secondary alcohols to ketones in basic conditions, often yielding quantitative results. cdnsciencepub.com

The resulting ketone, 2-nitro-1-(2-nitrophenyl)ethanone, is itself a valuable synthetic intermediate. The ketone functional group can participate in a wide range of reactions, including condensations, reductions, and additions, further expanding the synthetic utility of the original alcohol.

Furthermore, photochemical processes can also induce oxidation. Irradiation of the related compound 1-(2-nitrophenyl)ethanol leads to the formation of 2-nitroso acetophenone. This reaction proceeds through a mechanism distinct from traditional oxidation, involving an intramolecular hydrogen transfer from the alcohol to the excited nitro group.

Synthetic Applications and Derivatization Strategies Utilizing 2 Nitro 1 2 Nitrophenyl Ethanol

Preparation of Advanced Nitroaromatic and Nitroaliphatic Scaffolds from 2-Nitro-1-(2-nitrophenyl)ethanol

2-Nitro-1-(2-nitrophenyl)ethanol serves as a valuable precursor for the synthesis of more complex nitroaromatic and nitroaliphatic structures. The presence of both an aromatic and an aliphatic nitro group, along with a hydroxyl function, allows for a variety of transformations to build advanced molecular frameworks.

One key transformation is the photochemical rearrangement of 2-nitro-1-(2-nitrophenyl)ethanol. Upon irradiation, it can convert to 2-nitroso acetophenone (B1666503). This reaction proceeds through a primary aci-nitro intermediate, which can then follow different pathways depending on the solvent conditions, highlighting a method to generate a new nitroso-aromatic scaffold.

Furthermore, the core structure can be elaborated through reactions targeting the hydroxyl group or the active methylene (B1212753) position. While specific examples starting directly from 2-nitro-1-(2-nitrophenyl)ethanol to build larger, distinct nitroaromatic or nitroaliphatic scaffolds are not extensively detailed in readily available literature, the fundamental reactivity of its constituent parts suggests significant potential. For instance, etherification or esterification of the alcohol would yield a range of nitroaromatic derivatives with varied properties. The aliphatic nitro group can be used in further carbon-carbon bond-forming reactions, extending the aliphatic chain while retaining the nitro functionality, a key feature in many synthetic intermediates. tubitak.gov.tr

Role of 2-Nitro-1-(2-nitrophenyl)ethanol in the Synthesis of Heterocyclic Compounds

The strategic placement of reactive functional groups in 2-nitro-1-(2-nitrophenyl)ethanol makes it a suitable precursor for the synthesis of various heterocyclic compounds. The simultaneous presence of nitro and hydroxyl groups allows for intramolecular cyclization reactions, often after initial functional group modifications.

A primary route to heterocycles involves the reduction of one or both nitro groups to amines, which can then react intramolecularly with the hydroxyl group or a derivative thereof. For instance, the reduction of the aromatic nitro group to an amino group would generate 2-amino-1-(2-nitrophenyl)ethanol. This intermediate, through subsequent reactions, could lead to the formation of nitrogen-containing heterocycles. Research has shown that reduction of similar 2-(2-nitrophenyl)ethyl derivatives can lead to the formation of indoles or other fused heterocyclic systems. researchgate.netrsc.org

Another potential pathway involves the intramolecular cyclization of derivatives. For example, transformation of the alcohol into a better leaving group could facilitate an intramolecular nucleophilic substitution by a reduced nitro group. While direct examples starting from 2-nitro-1-(2-nitrophenyl)ethanol are specialized, the general strategy is well-established for related nitroaromatic compounds in the synthesis of pyrroles, indoles, and other nitrogen heterocycles. bohrium.comresearch-solution.com For example, the reaction of 2-(2-nitrophenylethynyl)benzoic acids, which share the o-nitrophenyl motif, can undergo nitro-facilitated intramolecular cyclization to form indeno[1,2-b]indoles. researchgate.net

Applications in Stereoselective Carbon-Carbon Bond Forming Reactions

The most prominent application of 2-nitro-1-(2-nitrophenyl)ethanol is in the field of stereoselective carbon-carbon bond formation, primarily through the asymmetric Henry (nitroaldol) reaction. tubitak.gov.trsemanticscholar.org The synthesis of enantiomerically enriched 2-nitro-1-(2-nitrophenyl)ethanol itself is a key example of this class of reactions.

The asymmetric Henry reaction between 2-nitrobenzaldehyde (B1664092) and nitromethane (B149229), catalyzed by chiral copper(II) complexes, produces chiral 2-nitro-1-(2-nitrophenyl)ethanol in high yields and enantioselectivities. semanticscholar.orgmdpi.com This demonstrates the fundamental utility of creating stereogenic centers using this reaction.

Table 1: Catalytic Systems for the Asymmetric Synthesis of (R)-2-Nitro-1-(2-nitrophenyl)ethanol

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| L4-Cu(OAc)₂·H₂O (20 mol%) | Ethanol (B145695) | 25 | 99 | 94.6 | semanticscholar.orgmdpi.com |

| Cu(I)-complex with (S)-2-(furan-2-yl-methylamino)-2-phenylethanol | Not Specified | Ambient | 95 | 88 | tubitak.gov.tr |

This table presents data for the synthesis of the target compound, illustrating the effectiveness of stereoselective C-C bond formation.

Once synthesized, the chiral β-nitroalcohol can be a valuable building block. The nitro and hydroxyl groups can be further transformed into other functionalities like amino groups, ketones, or carboxylic acids, making these chiral products highly valuable in the synthesis of complex molecules and pharmaceuticals. tubitak.gov.tr

Functional Group Interconversions and Strategic Modifications of 2-Nitro-1-(2-nitrophenyl)ethanol

The multiple functional groups within 2-nitro-1-(2-nitrophenyl)ethanol allow for a wide range of strategic modifications and interconversions, enabling its transformation into various other useful compounds.

Reduction of Nitro Groups: Both the aromatic and aliphatic nitro groups can be reduced to primary amines. This transformation is fundamental as it converts a strongly electron-withdrawing group into an electron-donating, basic amino group, which can then participate in a host of other reactions like amide formation or cyclizations. Common reagents for this reduction include catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or metals in acidic media (e.g., Sn, Fe, or Zn with HCl). masterorganicchemistry.com The selective reduction of one nitro group over the other can be challenging but offers a route to bifunctional intermediates.

Oxidation of the Hydroxyl Group: The secondary alcohol group can be oxidized to the corresponding ketone, yielding 2-nitro-1-(2-nitrophenyl)ethan-1-one. nih.gov This transformation can be achieved using standard oxidizing agents such as chromium-based reagents (e.g., chromium trioxide). This ketone is also a useful intermediate, for example, in the synthesis of triazole-fused heterocycles. nih.gov

Photochemical Conversion: As mentioned earlier, irradiation of 2-nitro-1-(2-nitrophenyl)ethanol leads to a photochemical reaction forming 2-nitroso acetophenone, representing a conversion of the alcohol and an intramolecular redox process involving the ortho-nitro group.

Table 2: Key Functional Group Interconversions of 2-Nitro-1-(2-nitrophenyl)ethanol

| Starting Functional Group | Reagent/Condition | Product Functional Group | Reference |

|---|---|---|---|

| Aromatic/Aliphatic Nitro | H₂/Pd catalyst, Sn/HCl | Primary Amine | masterorganicchemistry.com |

| Secondary Alcohol | Chromium trioxide | Ketone |

These interconversions dramatically expand the synthetic utility of 2-nitro-1-(2-nitrophenyl)ethanol, allowing it to serve as a flexible starting point for a diverse array of target molecules.

Integration of 2-Nitro-1-(2-nitrophenyl)ethanol into Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. The structural motifs present in 2-nitro-1-(2-nitrophenyl)ethanol make it relevant to certain MCRs, particularly as a product of a reaction that can be part of a larger one-pot sequence.

The most relevant example is the nitro-Mannich (or aza-Henry) reaction, a three-component reaction involving an aldehyde, an amine, and a nitroalkane to produce a β-nitroamine. researchgate.netwikipedia.org In this context, 2-nitrobenzaldehyde, an amine, and nitromethane can react in a one-pot synthesis to yield N-substituted-2-nitro-1-(2-nitrophenyl)ethylamines. researchgate.netnih.gov This process essentially integrates the formation of the 2-nitro-1-(2-nitrophenyl)ethanol backbone with a subsequent amination step.

One study describes a one-pot, three-component reaction using 2-nitrobenzaldehyde, various anilines, and nitromethane with a heterogeneous catalyst to form a variety of β-nitroamines. researchgate.netnih.gov For example, the reaction with 4-methylaniline yields 4-methyl-N-(2-nitro-1-(2-nitrophenyl)ethyl)aniline. researchgate.net

Table 3: Example of a Multicomponent Reaction Product

| Aldehyde | Amine | Nitroalkane | Product | Catalyst | Reference |

|---|

This integration into MCRs highlights the efficiency gains possible by combining multiple synthetic steps, where the core structure of 2-nitro-1-(2-nitrophenyl)ethanol is assembled and functionalized in a single, atom-economical process.

Theoretical and Mechanistic Insights into 2 Nitro 1 2 Nitrophenyl Ethanol Chemistry

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 2-Nitro-1-(2-nitrophenyl)ethanol. These calculations provide insights into the electronic structure, charge distribution, and molecular geometry, which are determinants of its chemical behavior.

The presence of two strongly electron-withdrawing nitro groups significantly influences the electronic landscape of the molecule. One nitro group is directly attached to the phenyl ring at the ortho position relative to the ethanol (B145695) substituent, while the second is on the β-carbon of the ethanol side chain. This arrangement leads to a complex distribution of electron density. The nitro groups pull electron density from the aromatic ring and the ethanol backbone, creating regions of partial positive charge, particularly on the aromatic carbons and the carbon bearing the hydroxyl group.

While specific high-level quantum chemical calculation data for 2-Nitro-1-(2-nitrophenyl)ethanol is not extensively published, we can infer its properties from studies on analogous molecules like 2-nitrotoluene (B74249) and other nitrobenzyl alcohols. researchgate.netacs.org Methods such as the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2) are employed to accurately describe the electronic states of nitroaromatic compounds. acs.org For 2-Nitro-1-(2-nitrophenyl)ethanol, such calculations would reveal the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be localized primarily on the phenyl ring and the oxygen of the hydroxyl group, while the LUMO would likely be centered on the nitro groups, indicating their propensity to act as electron acceptors.

A representative table of computed molecular properties for 2-Nitro-1-(2-nitrophenyl)ethanol, based on what would be expected from standard quantum chemical calculations, is presented below.

| Property | Predicted Value/Description | Computational Method |

| Dipole Moment | High, due to the presence of polar C-O, O-H, and N-O bonds. | DFT (e.g., B3LYP/6-31G) |

| HOMO Energy | Relatively low, indicating high ionization potential due to electron-withdrawing groups. | CASSCF/MS-CASPT2 |

| LUMO Energy | Low, indicating a high electron affinity, centered on the nitro groups. | CASSCF/MS-CASPT2 |

| Mulliken Atomic Charges | Negative charges on oxygen atoms; positive charges on nitro-group nitrogens and adjacent carbons. | DFT (e.g., B3LYP/6-31G) |

These values are illustrative and would require specific calculations for precise determination.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method for investigating reaction mechanisms by mapping potential energy surfaces and characterizing the structures of transition states and intermediates. For 2-Nitro-1-(2-nitrophenyl)ethanol, DFT has been instrumental in elucidating the mechanism of its characteristic photochemical reaction. researchgate.netdeepdyve.com

Upon irradiation, 2-nitrobenzyl alcohols, including 1-(2-nitrophenyl)ethanol (B14764) (a closely related compound), undergo a photochemical reaction to yield the corresponding 2-nitroso carbonyl compound. deepdyve.com In the case of 2-Nitro-1-(2-nitrophenyl)ethanol, this would lead to the formation of 2-nitrosoacetophenone. The mechanism, investigated through techniques like laser flash photolysis and supported by DFT calculations, involves several key steps.

The reaction is initiated by an intramolecular hydrogen transfer from the benzylic carbon to the nitro group, forming a transient aci-nitro intermediate. DFT calculations help to determine the energy barrier for this initial step and the relative stability of the resulting intermediate. Following the formation of the aci-nitro species, two competing pathways can occur, the balance of which is influenced by the solvent and pH. researchgate.net

Cyclization Pathway: The aci-nitro intermediate can cyclize to form a benzisoxazolidine intermediate. This is followed by ring-opening to yield the final nitroso product.

Proton Transfer Pathway: In certain media, the aci-nitro intermediate can undergo proton transfer to form a hydrated nitroso compound, which then dehydrates to the final product.

DFT calculations are crucial for mapping the potential energy surface of these pathways, identifying the transition state structures, and calculating the activation energies for each step. This allows for a detailed understanding of the factors that control the reaction mechanism and product distribution.

A summary of key findings from DFT studies on related 2-nitrobenzyl alcohol photoreactions is provided in the table below.

| Reaction Step | Key Finding from DFT | Significance |

| Initial H-transfer | Low activation barrier for intramolecular hydrogen abstraction by the excited nitro group. | Explains the high quantum yield of the photoreaction. |

| Intermediate Stability | The aci-nitro intermediate is a key, albeit transient, species on the reaction coordinate. | Confirms the initial mechanistic hypothesis. |

| Transition States | Structures of transition states for cyclization and proton transfer pathways have been modeled. | Allows for prediction of how substituents and solvent will affect the reaction rate. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with the surrounding environment, such as a solvent. For a molecule like 2-Nitro-1-(2-nitrophenyl)ethanol, with its rotatable bonds, MD simulations can map the conformational landscape and identify the most stable conformers.

While specific MD studies on 2-Nitro-1-(2-nitrophenyl)ethanol are not widely reported, simulations of related compounds like nitrobenzene (B124822) and 2-nitrophenyl octyl ether provide a framework for how such studies would be conducted. rsc.orgnih.govrutgers.eduresearchgate.net An all-atom force field, such as AMBER or CHARMM, would be parameterized to accurately describe the intramolecular and intermolecular interactions of the compound. The simulations would typically be run in a box of solvent molecules (e.g., water, ethanol) to mimic solution conditions.

Key insights that could be gained from MD simulations of 2-Nitro-1-(2-nitrophenyl)ethanol include:

Conformational Preferences: The simulations would reveal the preferred dihedral angles of the C-C and C-O bonds in the ethanol side chain and the orientation of the nitro groups relative to the phenyl ring.

Solvation Shell Structure: Analysis of the radial distribution functions from the simulation would show how solvent molecules arrange around the different functional groups of the solute. For example, water molecules would be expected to form hydrogen bonds with the hydroxyl and nitro groups.

Hydrogen Bonding Dynamics: The lifetime and geometry of intramolecular and intermolecular hydrogen bonds could be analyzed, providing a dynamic picture of these crucial interactions.

The following table outlines the typical parameters and potential outputs of an MD simulation for this compound.

| Simulation Parameter | Typical Value/Choice | Information Gained |

| Force Field | AMBER, CHARMM, OPLS-AA | Accurate description of inter- and intramolecular forces. |

| Solvent Model | TIP3P, SPC/E (for water) | Realistic representation of the solvation environment. |

| Simulation Time | Nanoseconds to microseconds | Sufficient sampling of conformational space. |

| Analysis | RMSD, RMSF, Radial Distribution Functions, Dihedral Angle Distributions | Conformational stability, flexibility, and solvent structure. |

Retrosynthetic Analysis and Pathway Prediction Strategies Incorporating 2-Nitro-1-(2-nitrophenyl)ethanol

Retrosynthetic analysis is a powerful strategy for planning the synthesis of organic molecules by mentally breaking them down into simpler, commercially available precursors. For 2-Nitro-1-(2-nitrophenyl)ethanol, the retrosynthetic approach points towards a straightforward and well-established synthetic route.

The key disconnection in the retrosynthesis of 2-Nitro-1-(2-nitrophenyl)ethanol is the C-C bond between the α- and β-carbons of the ethanol side chain. This disconnection is suggested by the presence of the β-nitro alcohol functionality, which is the characteristic product of a Henry reaction (also known as a nitroaldol reaction). researchgate.netmdpi.com

The retrosynthetic pathway can be visualized as follows:

Retrosynthetic Analysis of 2-Nitro-1-(2-nitrophenyl)ethanol

This analysis predicts that 2-Nitro-1-(2-nitrophenyl)ethanol can be synthesized by the base-catalyzed addition of nitromethane (B149229) to 2-nitrobenzaldehyde (B1664092). This is indeed a common and effective method for the preparation of this and related β-nitro alcohols. The choice of base and reaction conditions can be optimized to control the reaction rate and yield.

The following table summarizes the key steps in the retrosynthetic analysis and the corresponding forward reaction.

| Retrosynthetic Step | Description | Corresponding Forward Reaction |

| Target Molecule | 2-Nitro-1-(2-nitrophenyl)ethanol | - |

| Disconnection | Break the Cα-Cβ bond. | Henry (Nitroaldol) Reaction |

| Precursors | 2-Nitrobenzaldehyde and Nitromethane | Base-catalyzed addition of nitromethane to 2-nitrobenzaldehyde. |

Kinetic and Thermodynamic Computational Modeling of Reactions Involving 2-Nitro-1-(2-nitrophenyl)ethanol

Computational modeling can be used to predict the kinetic and thermodynamic parameters of chemical reactions, providing a deeper understanding of reaction feasibility and rates. For reactions involving 2-Nitro-1-(2-nitrophenyl)ethanol, such as its formation via the Henry reaction or its photochemical decomposition, computational models can complement experimental studies. researchgate.netacs.orgplos.org

Thermodynamic Modeling:

Thermodynamic parameters, such as the Gibbs free energy of reaction (ΔG), enthalpy (ΔH), and entropy (ΔS), can be calculated using quantum chemical methods. For the Henry reaction leading to 2-Nitro-1-(2-nitrophenyl)ethanol, these calculations would likely show a negative ΔG, indicating that the reaction is thermodynamically favorable. The relative energies of the reactants, products, and any intermediates can be computed to construct a reaction energy profile.

Kinetic Modeling:

Kinetic modeling focuses on the rates of chemical reactions. Transition state theory is a cornerstone of computational kinetics, where the rate constant of a reaction is related to the Gibbs free energy of activation (ΔG‡). By locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants, the activation energy can be determined.

For the Henry reaction, computational modeling can be used to:

Investigate the role of the catalyst (base) in lowering the activation energy.

Compare the activation barriers for the formation of different stereoisomers, providing insight into the stereoselectivity of the reaction.

For the photochemical decomposition, kinetic modeling can help to elucidate the rate-determining step and the lifetimes of transient intermediates, which is consistent with experimental findings from flash photolysis.

An illustrative table of the types of data that can be obtained from computational kinetic and thermodynamic modeling is shown below.

| Reaction | Parameter | Computational Approach | Significance |

| Henry Reaction | ΔG (Gibbs Free Energy) | DFT calculations of reactant and product energies. | Predicts the spontaneity of the reaction. |

| Henry Reaction | ΔG‡ (Activation Energy) | DFT calculation of the transition state energy. | Relates to the reaction rate and the effect of the catalyst. |

| Photochemical Rxn | Rate constants of elementary steps | Transition State Theory combined with DFT. | Understanding the overall reaction kinetics and mechanism. |

| Photochemical Rxn | Intermediate Lifetimes | Calculated from the activation barriers for subsequent steps. | Correlates with experimental transient spectroscopy data. |

Emerging Research Avenues and Future Directions in 2 Nitro 1 2 Nitrophenyl Ethanol Chemistry

Exploration of Novel Catalytic Systems for Efficient 2-Nitro-1-(2-nitrophenyl)ethanol Transformations

The synthesis and transformation of 2-nitro-1-(2-nitrophenyl)ethanol are critically dependent on the efficiency of catalytic systems. Researchers are actively pursuing novel catalysts that offer higher yields, greater selectivity, and more environmentally benign reaction conditions. The asymmetric Henry (nitroaldol) reaction, a key method for synthesizing this chiral intermediate, has been a major focus of catalyst development.

Recent advancements include the use of heterogeneous catalysts, which simplify product purification and catalyst recycling. For instance, a nanosized mesoporous CuMgAl ternary oxide has demonstrated high efficiency in the synthesis of nitro-alcohols, including derivatives of 2-nitro-1-(2-nitrophenyl)ethanol, under ultrasound irradiation, representing a sustainable and green approach. acs.org Another significant development is the use of in situ generated chiral complexes. A notable example is a chiral bis(β-amino alcohol)-Cu(OAc)₂·H₂O complex, which has been shown to be a highly capable catalyst for the asymmetric Henry reaction, producing chiral nitroaldols with excellent enantiomeric purity and high chemical yields under mild, base-free conditions. mdpi.com Furthermore, Amberlyst A-21 supported copper iodide (CuI) has emerged as a novel heterogeneous catalyst for the three-component nitro-Mannich reaction, yielding β-nitroamines in a solvent-free medium. researchgate.net

These novel catalytic systems are expanding the toolkit for chemists working with 2-nitro-1-(2-nitrophenyl)ethanol, enabling more efficient and selective transformations.

| Catalyst System | Reaction Type | Key Advantages |

| Nanosized Mesoporous CuMgAl Ternary Oxide | Henry Reaction | High yields, short reaction times, ultrasound-assisted, green synthesis |

| Chiral Bis(β-amino alcohol)-Cu(OAc)₂·H₂O Complex | Asymmetric Henry Reaction | High enantioselectivity, high yields, mild and base-free conditions |

| Amberlyst A-21 Supported CuI | Nitro-Mannich Reaction | Heterogeneous, solvent-free, good to excellent yields |

Development of New Synthetic Methodologies Leveraging Unique Reactivity of 2-Nitro-1-(2-nitrophenyl)ethanol

The unique reactivity of 2-nitro-1-(2-nitrophenyl)ethanol, stemming from its vicinal nitro and hydroxyl groups on a flexible ethyl chain attached to a nitrophenyl ring, is being harnessed to develop novel synthetic methodologies. Beyond its role as a precursor in standard transformations like oxidation to ketones or reduction to amino derivatives, its distinct chemical properties are being exploited in more complex reaction cascades. smolecule.com

One such area of exploration is in one-pot synthesis of heterocyclic compounds. For example, a novel method for the synthesis of pyrrolo[1,2-a]quinoxalines involves an iron-mediated redox reaction using 1-(2-nitrophenyl)pyrrole (B1580555) derivatives and various alcohols, where the alcohol is oxidized in situ. bohrium.com This showcases how the nitro group can participate in intramolecular redox processes, a key aspect of the compound's unique reactivity.

Furthermore, the photochemical reactivity of the ortho-nitrobenzyl moiety is a significant area of interest. Upon irradiation, 2-nitrobenzyl compounds, including 1-(2-nitrophenyl)ethanol (B14764), can undergo intramolecular hydrogen abstraction to form 2-nitroso species. nih.govresearchgate.net This light-induced transformation is being leveraged to develop photolabile protecting groups and to trigger specific chemical reactions in a controlled manner.

Untapped Potential of 2-Nitro-1-(2-nitrophenyl)ethanol in Complex Molecule Synthesis

The utility of 2-nitro-1-(2-nitrophenyl)ethanol as a versatile building block extends to the synthesis of complex and biologically active molecules. Its stereochemistry and the presence of multiple reactive sites make it an attractive starting material for the construction of intricate molecular architectures, including pharmaceuticals and natural products. smolecule.comchemimpex.com

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com Its derivatives are being explored for their potential as enzyme inhibitors. For instance, compounds with a (2-nitrophenyl)methanol scaffold have been identified as promising inhibitors of PqsD, a key enzyme in the cell-to-cell communication of Pseudomonas aeruginosa. rsc.org

A significant application lies in the synthesis of heterocyclic compounds like indoles. The reduction of the nitro group to an amine, followed by cyclization, is a common strategy. rsc.org A concrete example of its potential is the enantioselective synthesis of the spirooxindole alkaloid (+)-coerulescine from a structurally related diphenylmethyl tert-butyl α-(2-nitrophenyl)malonate, where the nitrophenyl group is a crucial component for the key allylation step under phase-transfer catalytic conditions. frontiersin.org This highlights the untapped potential of 2-nitro-1-(2-nitrophenyl)ethanol and its derivatives in the asymmetric synthesis of complex natural products.

Advanced Material Science Applications Derived from 2-Nitro-1-(2-nitrophenyl)ethanol Derivatives

The unique photochemical properties of the ortho-nitrobenzyl group in 2-nitro-1-(2-nitrophenyl)ethanol derivatives are being increasingly exploited in materials science. These derivatives are finding applications as photolabile linkers and protecting groups, enabling the development of advanced functional materials.

One prominent application is in the creation of "caged compounds," where a bioactive molecule is rendered inactive by attachment to the photolabile group and can be released with spatial and temporal control upon UV irradiation. This technology has significant implications in drug delivery and cell biology studies.

In polymer science, derivatives of 1-(2-nitrophenyl)ethanol are used in the synthesis of polymers for the functionalization of gold nanoparticles. A related and well-studied photolabile protecting group, the [2-(2-nitrophenyl)propoxy]carbonyl (NPPOC) moiety, has been instrumental in the photolithographic synthesis of high-quality DNA microarrays (biochips). researchgate.net The ability to cleave the protecting group with light allows for the precise, site-specific synthesis of oligonucleotides on a solid support.

Furthermore, microporous polyurethane materials have been synthesized and utilized as catalysts for the Henry reaction, which can produce 2-nitro-1-(2-nitrophenyl)ethanol and its analogs. rsc.org This demonstrates a fascinating interplay where the compound can be both a product of and a building block for advanced materials.

Computational and Experimental Synergy in Understanding 2-Nitro-1-(2-nitrophenyl)ethanol Reactivity

A deeper understanding of the reaction mechanisms and reactivity of 2-nitro-1-(2-nitrophenyl)ethanol is being achieved through the powerful synergy of computational and experimental techniques. Density Functional Theory (DFT) calculations, in particular, have become an indispensable tool for elucidating reaction pathways, transition states, and the electronic properties that govern the compound's behavior.

The photochemical reaction mechanism of 2-nitrobenzyl alcohols, including 1-(2-nitrophenyl)ethanol, has been a subject of detailed investigation combining laser flash photolysis, time-resolved infrared spectroscopy (TRIR), and DFT calculations. nih.govresearchgate.net These studies have elucidated the competing reaction pathways of the primary aci-nitro photoproducts, revealing how the reaction medium influences the outcome. nih.gov

DFT calculations have also been instrumental in understanding the catalytic cycles of transformations involving nitroarenes. For example, the mechanism of the denitrative Suzuki–Miyaura coupling has been explored using DFT, providing insights into the role of the phosphine (B1218219) ligand in the oxidative addition of the nitroarene to the palladium catalyst. acs.org The synergy between computational predictions and experimental validation is crucial for the rational design of new catalysts and synthetic methodologies for 2-nitro-1-(2-nitrophenyl)ethanol and related compounds. This integrated approach allows researchers to not only explain observed reactivity but also to predict the behavior of new systems, accelerating the pace of discovery in this field.

Q & A

Q. What are the common synthetic routes for 2-Nitro-1-(2-nitrophenyl)ethanol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: The compound is synthesized via the nitroaldol (Henry) reaction between 2-nitrobenzaldehyde and nitromethane. Catalytic systems involving chiral ligands (e.g., N,N-bidentate or N,N,N-tridentate ligands) and metal salts (e.g., cupric acetate) are critical. Key optimization parameters include:

- Catalyst type : Tridentate ligands (e.g., ligand II in ) show lower enantioselectivity due to steric hindrance and instability, whereas bidentate ligands (ligand I) may improve reaction rates.

- Solvent and temperature : Polar aprotic solvents (e.g., THF) and temperatures between 20–25°C enhance reactivity.

- Stoichiometry : A 1:1.2 molar ratio of aldehyde to nitromethane improves yields.

Yields range from 49% to 93% under optimized conditions (Table 3, ).

Q. Which spectroscopic techniques are most effective for characterizing 2-Nitro-1-(2-nitrophenyl)ethanol, and what key spectral features should researchers look for?

- Methodological Answer:

- <sup>1</sup>H NMR : Key signals include δ = 8.07 (d, J = 8.1 Hz, aromatic H), δ = 6.06 (m, CH-OH), and δ = 4.87/4.56 (dd, CH2NO2).

- <sup>13</sup>C NMR : Peaks at δ = 66.8 (CH-OH) and δ = 80.1 (CH2NO2).

- IR : Bands at 3537 cm<sup>-1</sup> (O-H stretch) and 1533 cm<sup>-1</sup> (asymmetric NO2 stretch).

- HRMS : Molecular ion peak at m/z 212.0433 (C8H8N2O5).

Q. What safety precautions should be taken when handling 2-Nitro-1-(2-nitrophenyl)ethanol in laboratory settings?

- Methodological Answer: While specific toxicological data for this compound is limited (), general precautions for nitroaromatics apply:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact ().

- Work in a fume hood to prevent inhalation of vapors (P261 precaution, ).

- Store in a cool, dry place away from oxidizing agents.

Advanced Research Questions

Q. How does the choice of catalyst influence the enantioselectivity and yield in the synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol?

- Methodological Answer: Enantioselectivity is highly dependent on ligand geometry and metal coordination:

- Bidentate ligands (I) : Enable stable Cu(II) complexes with moderate enantioselectivity (e.g., 20–30% ee).

- Tridentate ligands (II) : Exhibit poor stereocontrol due to competing acetate ion catalysis and steric bulk ().

- Steric effects : Bulky substituents on ligands reduce reaction rates but may improve selectivity. Computational modeling (e.g., DFT) can predict ligand-metal interactions to guide catalyst design.

Q. What computational methods can predict the environmental behavior and physicochemical properties of 2-Nitro-1-(2-nitrophenyl)ethanol?

- Methodological Answer: The US EPA EPI Suite estimates properties such as:

- LogPow : Predict hydrophobicity for bioavailability studies.

- Water solubility : Critical for environmental fate modeling.

- Degradation half-lives : Input experimental data (e.g., hydrolysis rates) for refined assessments ().

Custom parameters (e.g., water depth, wind velocity) improve fugacity model accuracy for ecosystem impact studies.

Q. How do structural modifications, such as nitro group positioning, affect the reactivity and biological activity of 2-Nitro-1-(2-nitrophenyl)ethanol compared to its isomers?

- Methodological Answer: A comparative analysis of positional isomers reveals:

- Ortho-nitro (2-Nitro-1-(2-nitrophenyl)ethanol) : Enhanced steric hindrance reduces reactivity in nucleophilic substitutions but increases hydrogen-bonding potential ().

- Para-nitro isomer : Higher resonance stabilization alters redox properties and biological activity (e.g., antimicrobial potential).

- Meta-nitro derivatives : Differ in dipole moments and protein-binding affinity due to altered electronic distribution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.